molecular formula C9H8BrNO B8585252 6-bromo-2,5-dimethylbenzo[d]oxazole

6-bromo-2,5-dimethylbenzo[d]oxazole

Cat. No.: B8585252
M. Wt: 226.07 g/mol
InChI Key: UJXIJDHIJZCVJS-UHFFFAOYSA-N
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Description

6-bromo-2,5-dimethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,5-dimethylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with brominated methyl derivatives under specific conditions. One common method includes the condensation of 2-aminophenol with 2,5-dimethylbenzoyl chloride in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-2,5-dimethylbenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

6-bromo-2,5-dimethylbenzo[d]oxazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.

    Industry: Utilized in the development of optical sensors and organic light-emitting diodes (OLEDs) due to its favorable optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2,5-dimethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial effects could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

  • 2-Methylbenzoxazole
  • 2,5-Dimethylbenzoxazole
  • 6-Chloro-2,5-dimethylbenzoxazole

Comparison: 6-bromo-2,5-dimethylbenzo[d]oxazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its non-brominated counterparts. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-2,5-dimethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3

InChI Key

UJXIJDHIJZCVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OC(=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-4-methylphenol (42) (290 mg), trifluoromethanesulfonic acid Ytterbium (III) salt (20 mg, 1% mol) and trimethyl orthoacetate (216 μl, 1.5 eq.) in 2 ml EtOH was heated at 90° C. for 2 h. After cooling down to r.t., the reaction mixture was taken up in EA, washed with aq. NaHCO3 and brine, dried over Na2SO4, concentrated to dryness. The resulting brown solid was dissolved in DCM and subjected to silica gel column purification using 0-60% B (A: hexane; B: 50% EA in hexane) to furnish 148 mg 6-bromo-2,5-dimethylbenzoxazole (48) as pale brown solid.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
216 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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